IMPDH2 Inhibitory Potency: 2-(Pyridin-3-ylamino)isonicotinic acid vs. Mycophenolic Acid and Analog 2d
2-(Pyridin-3-ylamino)isonicotinic acid demonstrates moderate inhibitory activity against human IMPDH2 with a Ki of 240 nM, positioning it as a distinct chemotype from the clinically used immunosuppressant mycophenolic acid (MPA) and its analog 2d. While less potent than MPA (Ki = 46 nM), the compound's activity is significantly stronger than that of analog 2d (Ki = 1,800 nM), which is a close structural relative. This intermediate potency, combined with its unique pyridinylamino scaffold, offers a valuable starting point for optimizing selectivity and pharmacokinetic properties distinct from the MPA chemotype [1][2].
| Evidence Dimension | Inhibitory constant (Ki) against human IMPDH2 |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | Mycophenolic acid (MPA): Ki = 46 nM; Analog 2d (a mycophenolic acid analog): Ki = 1,800 nM |
| Quantified Difference | Target is 5.2-fold less potent than MPA but 7.5-fold more potent than analog 2d. |
| Conditions | Inhibition of human IMPDH2 using IMP as substrate; spectrophotometric method (BindingDB assay description). |
Why This Matters
This data allows medicinal chemists to benchmark the compound's potency against both a gold-standard inhibitor and a structural analog, informing decisions on whether to pursue this scaffold for IMPDH2-targeted programs where MPA-like toxicity or PK profiles are undesirable.
- [1] BindingDB. BDBM50421763: 2-(Pyridin-3-ylamino)isonicotinic acid. Enzyme Inhibition Constant Data. View Source
- [2] PMC11843339, Table 3. Selected Inhibitors of IMPDH. Apparent tight-binding inhibition constants (Ki,app) in μM for IMPDH1 and IMPDH2. View Source
